molecular formula C10H11NO6 B7882866 Methyl 2,3-dimethoxy-5-nitrobenzoate

Methyl 2,3-dimethoxy-5-nitrobenzoate

Cat. No.: B7882866
M. Wt: 241.20 g/mol
InChI Key: GUFJBUIGMPTTOP-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, featuring methoxy groups at the 2 and 3 positions and a nitro group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dimethoxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2,3-dimethoxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of acidic or basic catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Methyl 2,3-dimethoxy-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,3-Dimethoxy-5-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,3-dimethoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethoxy-5-nitrobenzoate depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also influence the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Methyl 2,3-dimethoxy-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

    Methyl 3,5-dinitrobenzoate:

    Methyl 2-nitrobenzoate: Lacks the methoxy groups, resulting in different chemical and biological properties.

    Methyl 4-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

Methyl 2,3-dimethoxy-5-nitrobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains two methoxy groups (-OCH₃) and one nitro group (-NO₂) attached to a benzoate structure.
  • Molecular Formula : C₁₁H₁₃N₁O₄
  • Molecular Weight : 225.23 g/mol

These functional groups play a crucial role in the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to its chemical structure:

  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Methoxy Group Interactions : The methoxy groups can enhance the solubility of the compound and facilitate interactions with biological membranes, influencing its absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

This compound can be compared with other nitrobenzoate derivatives to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
Methyl 3,5-dinitrobenzoateContains multiple nitro groupsStronger antimicrobial properties
Methyl 2-nitrobenzoateLacks methoxy groups; simpler structureWeaker overall activity
Methyl 4-nitrobenzoateDifferent positioning of nitro groupVariability in reactivity

The presence of both methoxy and nitro groups in this compound contributes to its distinct chemical behavior and potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential use as a natural preservative in food products.
  • Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
  • Tyrosinase Inhibition : In a comparative study with known tyrosinase inhibitors like kojic acid, this compound showed competitive inhibition properties with an IC50 value indicating effective enzyme inhibition .

Properties

IUPAC Name

methyl 2,3-dimethoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-8-5-6(11(13)14)4-7(9(8)16-2)10(12)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFJBUIGMPTTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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